molecular formula C9H7ClOS B1607259 6-chloro-4-methyl-benzo(b)thiophene-3-o CAS No. 5858-07-1

6-chloro-4-methyl-benzo(b)thiophene-3-o

Cat. No.: B1607259
CAS No.: 5858-07-1
M. Wt: 198.67 g/mol
InChI Key: UPPUKRIDAPMTRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-benzo(b)thiophene-3-o can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-benzo(b)thiophene-3-o undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Mechanism of Action

Comparison with Similar Compounds

6-chloro-4-methyl-benzo(b)thiophene-3-o can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5858-07-1

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-4-methyl-1-benzothiophen-3-one

InChI

InChI=1S/C9H7ClOS/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3

InChI Key

UPPUKRIDAPMTRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)CS2)Cl

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CS2)Cl

Key on ui other cas no.

5858-07-1

Origin of Product

United States

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